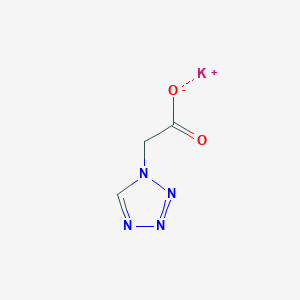
2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Overview
Description
2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride, commonly referred to as 5-ABE, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a derivative of the benzimidazole family, which has a unique structure and properties that make it highly useful in many areas.
Mechanism of Action
The mechanism of action of 5-ABE is not well understood, however, it is believed to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme, preventing the enzyme from catalyzing its reaction. Additionally, 5-ABE has been shown to interact with proteins and small molecules, which may affect their activity.
Biochemical and Physiological Effects
5-ABE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Additionally, it has been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, it has been shown to have anti-tumor and anti-angiogenic effects, as well as anti-oxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-ABE in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to use in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation of 5-ABE is that it is not very water soluble, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for 5-ABE are numerous. One potential direction is to further explore its mechanism of action, in order to gain a better understanding of how it interacts with proteins and small molecules. Additionally, further research could be done to explore its potential therapeutic applications, such as its potential use as an anti-tumor and anti-angiogenic agent. Furthermore, further research could be done to explore its potential use as an antioxidant and anti-apoptotic agent. Finally, further research could be done to explore its potential use as a biomarker for various diseases.
Scientific Research Applications
5-ABE has a wide range of applications in scientific research, due to its unique structure and properties. It has been used as a molecular probe to study a variety of biological systems, such as the regulation of gene expression, the interactions between proteins, and the structure of DNA. Additionally, it has been used to study the structure and function of proteins, as well as the interaction between proteins and small molecules. Furthermore, 5-ABE has been used to study the structure and function of enzymes, and to identify new drug targets.
properties
IUPAC Name |
2-(5-amino-2-benzylbenzimidazol-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.2ClH/c17-13-6-7-15-14(11-13)18-16(19(15)8-9-20)10-12-4-2-1-3-5-12;;/h1-7,11,20H,8-10,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKUDWWLDNYIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2CCO)C=CC(=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile](/img/structure/B1388857.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1388862.png)
![5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1388863.png)





![Methyl [(1,1-dioxidotetrahydrothien-3-yl)amino]acetate hydrochloride](/img/structure/B1388875.png)


![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)
